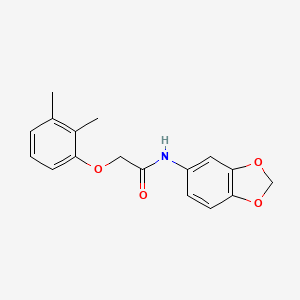

N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives, including those similar to N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide, typically involves the reaction of appropriate phenylamine derivatives with acyl chlorides or anhydrides in the presence of a base. While specific synthesis details for this compound are scarce, the general approach for creating acetamide derivatives is well-documented. For example, a method described involves the preparation of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides as important intermediates for further chemical transformations, showcasing the diversity of synthetic routes available for such compounds (Raju, 2008).

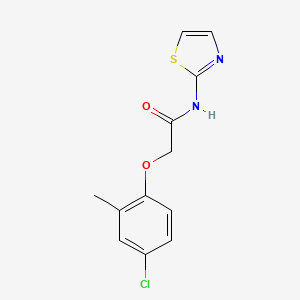

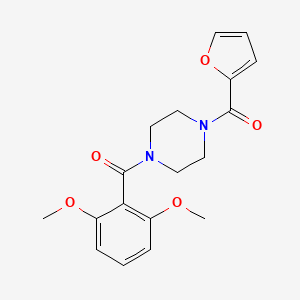

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a carbonyl group (C=O) linked to an amine (NH2-), which significantly influences the compound's chemical behavior and reactivity. The structural analyses often include NMR, FTIR, and MS spectroscopy, providing detailed information on the molecular geometry, electronic distribution, and functional groups' presence. Although the exact structure of this compound is not detailed, studies on similar compounds utilize these analytical techniques to confirm their structural integrity and purity (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, leveraging their amide functionality. These reactions can include nucleophilic substitution, amidation, and hydrolysis, depending on the surrounding chemical environment and the presence of catalysts. The chemical properties of these compounds are influenced by the electron-donating or withdrawing nature of the substituents attached to the phenyl ring, affecting their reactivity and stability. For instance, the synthesis and evaluation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal insights into their reactivity and potential for generating novel compounds with specific properties (Ahmad et al., 2012).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, specifically the interactions between functional groups and the overall molecular geometry. Studies on related compounds, such as the benzopyran-based derivatives, provide valuable data on their physical characteristics, aiding in the development of compounds with desirable physical properties for specific applications (Yoon, Yoo, & Shin, 1998).

Wirkmechanismus

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-2-(2,3-dimethylphenoxy)acetamide” is not explicitly mentioned in the search results, related compounds have been studied for their anticancer activity . For instance, some indole-based compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-4-3-5-14(12(11)2)20-9-17(19)18-13-6-7-15-16(8-13)22-10-21-15/h3-8H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHPWBXNSATUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)

![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)

![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)

![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)